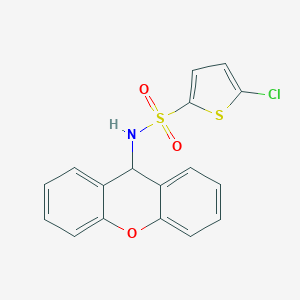
6-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-4,8-dimethylquinolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-4,8-dimethylquinolin-2(1H)-one, also known as DIQ, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DIQ belongs to the class of quinoline-based compounds and has shown promising results in the treatment of various diseases.
Mécanisme D'action
6-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-4,8-dimethylquinolin-2(1H)-one exerts its therapeutic effects by targeting multiple signaling pathways in cells. In cancer cells, 6-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-4,8-dimethylquinolin-2(1H)-one induces apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway. In inflammation, 6-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-4,8-dimethylquinolin-2(1H)-one inhibits the NF-κB pathway and reduces the production of pro-inflammatory cytokines. In neurodegenerative disorders, 6-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-4,8-dimethylquinolin-2(1H)-one protects neurons by activating the Nrf2/ARE pathway and reducing oxidative stress.
Biochemical and Physiological Effects:
6-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-4,8-dimethylquinolin-2(1H)-one has been shown to have a low toxicity profile and is well-tolerated in animal models. In addition, 6-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-4,8-dimethylquinolin-2(1H)-one has been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. 6-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-4,8-dimethylquinolin-2(1H)-one has been shown to have a high tissue distribution, indicating that it can reach its target tissues effectively.
Avantages Et Limitations Des Expériences En Laboratoire
6-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-4,8-dimethylquinolin-2(1H)-one has several advantages for lab experiments, including its low toxicity, good pharmacokinetic properties, and high tissue distribution. However, 6-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-4,8-dimethylquinolin-2(1H)-one has some limitations, including its cost and the complexity of its synthesis method.
Orientations Futures
There are several future directions for research on 6-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-4,8-dimethylquinolin-2(1H)-one. One area of interest is the development of new synthetic methods that can simplify the synthesis process and reduce the cost of 6-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-4,8-dimethylquinolin-2(1H)-one. Another area of interest is the optimization of the pharmacokinetic properties of 6-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-4,8-dimethylquinolin-2(1H)-one to improve its efficacy in vivo. In addition, there is a need for further research on the mechanism of action of 6-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-4,8-dimethylquinolin-2(1H)-one to identify new targets for therapeutic intervention. Finally, there is a need for more preclinical and clinical studies to evaluate the safety and efficacy of 6-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-4,8-dimethylquinolin-2(1H)-one in humans.
Méthodes De Synthèse
6-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-4,8-dimethylquinolin-2(1H)-one can be synthesized through a multistep reaction sequence that involves the condensation of 4,8-dimethyl-2-hydroxyquinoline and 3,4-dihydroisoquinoline-2-sulfonyl chloride in the presence of a base. The resulting intermediate is then treated with a reducing agent to obtain 6-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-4,8-dimethylquinolin-2(1H)-one in good yield and purity.
Applications De Recherche Scientifique
6-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-4,8-dimethylquinolin-2(1H)-one has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 6-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-4,8-dimethylquinolin-2(1H)-one has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, 6-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-4,8-dimethylquinolin-2(1H)-one has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorders, 6-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-4,8-dimethylquinolin-2(1H)-one has been shown to protect neurons from oxidative stress and improve cognitive function.
Propriétés
Nom du produit |
6-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-4,8-dimethylquinolin-2(1H)-one |
|---|---|
Formule moléculaire |
C20H20N2O3S |
Poids moléculaire |
368.5 g/mol |
Nom IUPAC |
6-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-4,8-dimethyl-1H-quinolin-2-one |
InChI |
InChI=1S/C20H20N2O3S/c1-13-10-19(23)21-20-14(2)9-17(11-18(13)20)26(24,25)22-8-7-15-5-3-4-6-16(15)12-22/h3-6,9-11H,7-8,12H2,1-2H3,(H,21,23) |
Clé InChI |
ZPXDQWJUYKFDCJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)NC2=C(C=C(C=C12)S(=O)(=O)N3CCC4=CC=CC=C4C3)C |
SMILES canonique |
CC1=CC(=CC2=C1NC(=O)C=C2C)S(=O)(=O)N3CCC4=CC=CC=C4C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 6-[(3,4-dimethoxybenzoyl)amino]-3,4-dihydro-1(2H)-quinolinecarboxylate](/img/structure/B270567.png)
![6H-[1,3]dioxolo[4,5-g][1,4]benzoxazin-7(8H)-one](/img/structure/B270568.png)
![[4-(4-Acetylpiperazin-1-yl)-3-methylphenyl]amine](/img/structure/B270569.png)
![N-{4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl}thiophene-2-carboxamide](/img/structure/B270573.png)
![1-Benzoyl-4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B270576.png)

![1-(methylsulfonyl)-N-[4-(pyridin-4-ylmethyl)phenyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B270579.png)

![N-[2-(benzylcarbamoyl)phenyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B270582.png)
![3,3-Dimethyl-5-oxo-5-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylamino)pentanoic acid](/img/structure/B270585.png)
![5-[4-(1,3-Benzothiazol-2-yl)anilino]-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B270586.png)
![2-(4-Chlorophenyl)-5-({[2-(2-furyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-1,3,4-oxadiazole](/img/structure/B270588.png)
![3-ethyl-2-({[2-(2-furyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-4(3H)-quinazolinone](/img/structure/B270589.png)
![N-[2-(2-ethoxyphenoxy)ethyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B270590.png)